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Compound of Interest

Compound Name: SU6656

Cat. No.: B15619524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SU6656, a selective Src

family kinase inhibitor. It is designed to serve as a core resource for researchers and

professionals in drug development and cellular biology, offering detailed information on its

mechanism of action, quantitative efficacy, and practical experimental applications.

Introduction
SU6656 is a potent, cell-permeable, and ATP-competitive inhibitor of the Src family of non-

receptor tyrosine kinases (SFKs).[1][2] Developed in 2000 by SUGEN Inc., it was identified for

its ability to reverse the effects of an activated Src mutant on the actin cytoskeleton.[3] SU6656
has become a valuable research tool for dissecting the roles of SFKs in various cellular signal

transduction pathways.[3][4] Unlike broader-spectrum kinase inhibitors, SU6656 exhibits

significant selectivity for Src family members over other kinases, such as the platelet-derived

growth factor (PDGF) receptor, making it a useful instrument for probing specific signaling

cascades.[3][4][5]

This guide summarizes the key quantitative data, details established experimental protocols,

and visualizes the complex signaling networks affected by this inhibitor.
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SU6656 functions as a reversible, ATP-competitive inhibitor, targeting the catalytic domain of

Src family kinases.[1][2] Its primary targets include Src, Yes, Lyn, and Fyn.[1][6] By blocking the

ATP-binding pocket, SU6656 prevents the transfer of phosphate groups to tyrosine residues on

substrate proteins, thereby inhibiting the downstream signaling cascades that regulate cellular

processes such as proliferation, migration, and survival.[5][7]

While highly selective for SFKs, subsequent studies have identified other potential off-target

kinases, including AMPK and Aurora kinases B and C, although these are typically inhibited at

higher concentrations.[3][8] This relative selectivity is crucial for its utility in distinguishing Src-

dependent pathways from those mediated by other kinase families.[4][5]

Quantitative Data
The inhibitory activity of SU6656 has been quantified against various kinases and in cellular

assays. The following tables summarize these findings from multiple sources, which may

account for variations in reported values.

Table 1: In Vitro Kinase Inhibition (IC50)
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Target Kinase IC50 Value (nM) IC50 Value (µM) Source(s)

Src Family Kinases

Yes 0.02 - 20 [6][8][9][10]

Lyn 0.13 - 130 [6][8][9][10]

Fyn 0.17 - 170 [6][8][9][10]

Src 0.28 - 280 [6][8][9][10]

Lck 6.88 6.88 - 16.23 [5][8][10]

Other Kinases

AMPK (α2 domain) 0.22 [8][10]

FGFR1 3.59 [5]

Met 3.6 [5]

Abl 1.74 [5]

Csk 7.63 [5]

Frk 7.58 [5]

PDGFRβ >10 [1][5]

IGF1R >20 [5]

Cdk2 >10 [5]

Table 2: Cellular Assay Inhibition
Assay Cell Line IC50 Value (µM) Source(s)

PDGF-Stimulated S-

Phase Induction
NIH 3T3 0.3 - 0.4 [5][6]

Inhibition of human

recombinant His-

tagged RET

Sf9 insect cells 0.77 [6]
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Signaling Pathways Modulated by SU6656
SU6656 is instrumental in elucidating the role of SFKs in growth factor-mediated signaling. A

primary example is its use in the context of Platelet-Derived Growth Factor (PDGF) receptor

signaling.

Upon PDGF binding, its receptor dimerizes and autophosphorylates, creating docking sites for

various signaling proteins. While SU6656 does not inhibit the PDGF receptor's kinase activity

directly, it effectively blocks the activation of downstream pathways specifically mediated by Src

family kinases.[4][5]

Key downstream effects of SFK inhibition by SU6656 include:

Inhibition of Substrate Phosphorylation: SU6656 prevents the phosphorylation of key Src

substrates such as c-Cbl and Protein Kinase C delta (PKCδ).[4][5]

Suppression of Mitogenic Pathways: The inhibitor blocks PDGF-stimulated c-Myc induction

and DNA synthesis, crucial steps for cell proliferation.[4][5][6]

PI3K/Akt/mTOR Pathway Attenuation: SFK activity is linked to the PI3K/Akt pathway.

SU6656 has been shown to decrease the phosphorylation and activity of Akt and

downstream components of the mTORC1 signaling complex, such as S6K1 and 4E-BP1.[11]

[12][13] This action is notable because, unlike rapamycin, SU6656-mediated mTORC1

inhibition does not typically induce the compensatory activation of Akt.[11]

PDGF Receptor signaling and the specific inhibitory action of SU6656.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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